molecular formula C5H5ClN4O B3291817 5-Chloropyrimidine-2-carbohydrazide CAS No. 87362-29-6

5-Chloropyrimidine-2-carbohydrazide

Cat. No.: B3291817
CAS No.: 87362-29-6
M. Wt: 172.57 g/mol
InChI Key: QGTAMGAMKVZDCQ-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2-carbohydrazide: is a chemical compound belonging to the pyrimidine family, characterized by the presence of a chlorine atom at the 5th position and a carbohydrazide group at the 2nd position of the pyrimidine ring Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-2-carbohydrazide typically involves the reaction of 5-chloropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration, followed by drying and packaging for commercial use.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Formation of oxides, amines, or alcohols.

Scientific Research Applications

Chemistry: 5-Chloropyrimidine-2-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

    5-Chloropyrimidine-2,4-dione: A structurally similar compound with a dione group at the 2nd and 4th positions.

    2-Chloropyrimidine-5-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group at the 5th position.

    5-Chloro-2,4-dihydroxypyrimidine: A compound with hydroxyl groups at the 2nd and 4th positions.

Comparison: 5-Chloropyrimidine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-chloropyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTAMGAMKVZDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247158
Record name 5-Chloro-2-pyrimidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87362-29-6
Record name 5-Chloro-2-pyrimidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87362-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyrimidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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